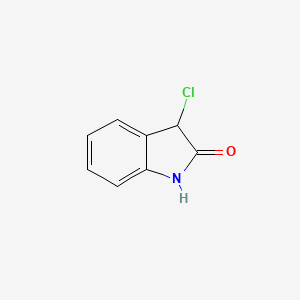

3-chloro-1,3-dihydro-2H-indol-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-dihydro-2H-indol-2-one derivatives has been reported in various studies. For instance, one study reported the synthesis of 1,3-dihydro-2H-indol-2-one derivatives bearing α, β-unsaturated ketones via the Knoevenagel condensation reaction . Another study described a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety .Molecular Structure Analysis

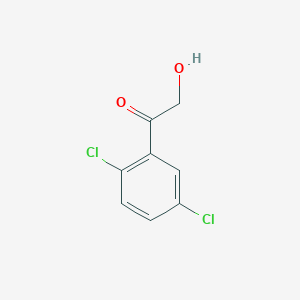

The molecular formula of “3-chloro-1,3-dihydro-2H-indol-2-one” is C8H6ClNO . Its average mass is 167.592 Da and its monoisotopic mass is 167.013794 Da .Applications De Recherche Scientifique

Synthesis and Scaffold Applications

- 3-Chloro-1,3-dihydro-2H-indol-2-one and related compounds like oxindoles and azaoxindoles serve as important scaffolds in pharmaceutical research. They are utilized in synthesizing derivatives with applications in kinase research (Cheung, Harris, & Lackey, 2001).

Antimicrobial Properties

- Isatin derivatives, including 5-chloroindoline-2,3-dione derived from this compound, show potential as antibacterial and antifungal agents. These compounds form tridentate ligands, binding with metal atoms and exhibiting significant antimicrobial properties against various species (Khalid, Sumrra, & Chohan, 2020).

Synthesis Techniques

- Innovative synthesis methods for 3-chloro- and 3,3-dichloro-2-oxindoles have been developed, involving hypervalent iodine-promoted chlorooxidation. This highlights the chemical versatility and functional group tolerance of these compounds (Jiang et al., 2019).

Biological Activity and Kinase Inhibition

- Certain indol-2-one derivatives exhibit biological activities like toxicity against melanoma cell lines and inhibition of kinase VEGFR-2. This indicates their potential application in cancer research and therapy (Spencer et al., 2009).

Anti-Proliferative and Genotoxicity Studies

- Studies on various 6-chloro-5-substituted 1,3-dihydro-2H-indol-2-ones show promising anti-proliferative effects, with significant growth inhibition in certain cases. These findings suggest their potential in developing anti-cancer therapies (Meti et al., 2016).

Synthesis of Radiolabeled Compounds

- This compound derivatives have been used in synthesizing radiolabeled compounds for potential neuroprotective applications, indicating their utility in neuroscience and pharmaceutical development (Dischino et al., 2003).

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Indole derivatives have been shown to impact a wide range of biochemical pathways, often related to the function of their targets .

Result of Action

The effects of indole derivatives can range widely depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

3-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARYLJJYFWAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497368 | |

| Record name | 3-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68235-96-1 | |

| Record name | 3-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-](/img/structure/B3055911.png)